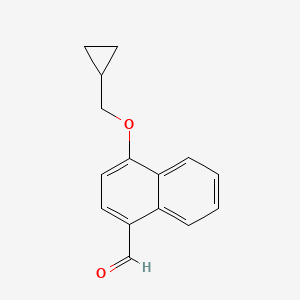

4-(Cyclopropylmethoxy)-1-naphthaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

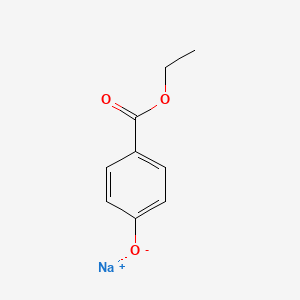

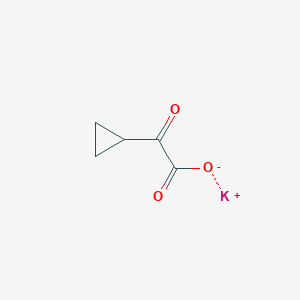

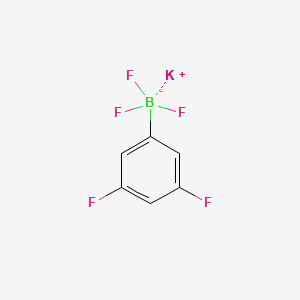

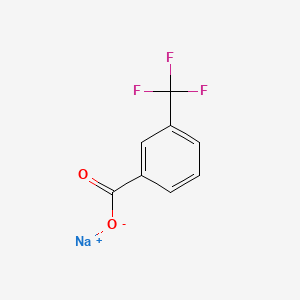

This would include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various formats such as a line-angle diagram or a 3D model.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity. This could include its behavior in various types of chemical reactions, its stability under different conditions, and its interactions with other compounds.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Wissenschaftliche Forschungsanwendungen

Mitochondria-targeting Fluorescent Probes

4-(Cyclopropylmethoxy)-1-naphthaldehyde derivatives have been utilized in the development of mitochondria-targeting fluorescent probes. A study by Chen et al. (2020) discusses a rhodium-catalyzed cascade triple C-H annulation of 4-hydroxy-1-naphthaldehydes with alkynes, leading to the creation of polycyclic pyrylium and pyridinium fluorophores. These compounds were found to specifically label mitochondria, showing low cytotoxicity and superior photostability, making them promising for cellular imaging applications Chen et al., 2020.

Chemical Sensing and Molecular Recognition

The compound and its derivatives serve as functionalized backbones for various chemical sensors due to the hydrogen bond-donor and acceptor sites in its structure. Das and Goswami (2017) highlight the utility of 2-Hydroxy-1-naphthaldehyde in synthesizing fluorescent chemosensors capable of detecting a wide range of cations and anions. These sensors operate through various fluorometric and mechanistic pathways, making them useful in supramolecular chemistry and molecular recognition Das & Goswami, 2017.

Organic Synthesis and Chemical Transformations

The compound is a versatile participant in organic synthesis, engaging in various chemical transformations. For instance, Manolova et al. (2015) explored its potential tautomerism and reactivity, noting concentration-dependent deprotonation and dimerization, which are significant in understanding its chemical behavior and applications in synthetic chemistry Manolova et al., 2015.

Synthesis of Nanostructured Materials

2-Hydroxy-1-naphthaldehyde has also been used in the synthesis of metal oxide nanoparticles like ZnO and CdO. These materials have applications in various industries, including catalysis, electronics, and pharmaceuticals, due to their chemical, optical, and magnetic properties Xaba, Moloto, & Moloto, 2016.

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions. This could include possible applications of the compound, unanswered questions about its properties or behavior, and ways in which its synthesis or analysis could be improved.

Please note that this is a general guide and the specific details would depend on the particular compound and the available research on it. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.

Eigenschaften

IUPAC Name |

4-(cyclopropylmethoxy)naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-9-12-7-8-15(17-10-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,7-9,11H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOBITDWGSKKFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylmethoxy)-1-naphthaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.